1-(2-Ethoxyethyl)-4-[2-(4-methoxyphenyl)ethyl]piperazine
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Overview
Description
1-(2-Ethoxyethyl)-4-[2-(4-methoxyphenyl)ethyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. Piperazine compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Ethoxyethyl)-4-[2-(4-methoxyphenyl)ethyl]piperazine typically involves the reaction of piperazine with appropriate alkylating agents. One common method is the alkylation of piperazine with 2-ethoxyethyl chloride and 4-methoxyphenyl ethyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
1-(2-Ethoxyethyl)-4-[2-(4-methoxyphenyl)ethyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ethoxyethyl and methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition or receptor binding.
Medicine: Investigated for its pharmacological properties, such as potential use as an analgesic or anti-inflammatory agent.
Industry: May be used in the development of new materials or as a chemical reagent.
Mechanism of Action
The mechanism of action of 1-(2-Ethoxyethyl)-4-[2-(4-methoxyphenyl)ethyl]piperazine would depend on its specific interactions with molecular targets. It may act by binding to specific receptors or enzymes, thereby modulating their activity. The pathways involved could include signal transduction, enzyme inhibition, or receptor activation.
Comparison with Similar Compounds
Similar Compounds
1-(2-Ethoxyethyl)piperazine: Lacks the methoxyphenyl group, which may result in different pharmacological properties.
4-[2-(4-Methoxyphenyl)ethyl]piperazine: Lacks the ethoxyethyl group, which may affect its solubility and reactivity.
Uniqueness
1-(2-Ethoxyethyl)-4-[2-(4-methoxyphenyl)ethyl]piperazine is unique due to the presence of both the ethoxyethyl and methoxyphenyl groups, which may confer specific pharmacological and chemical properties not found in other piperazine derivatives.
Properties
CAS No. |
918481-60-4 |
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Molecular Formula |
C17H28N2O2 |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
1-(2-ethoxyethyl)-4-[2-(4-methoxyphenyl)ethyl]piperazine |
InChI |
InChI=1S/C17H28N2O2/c1-3-21-15-14-19-12-10-18(11-13-19)9-8-16-4-6-17(20-2)7-5-16/h4-7H,3,8-15H2,1-2H3 |
InChI Key |
RRRLQRHHUYRRPI-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCN1CCN(CC1)CCC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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